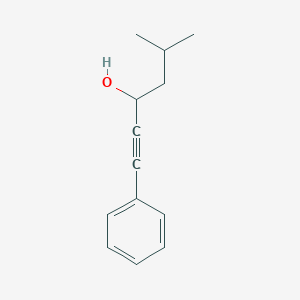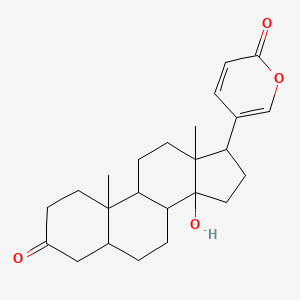
11-Demethylellipticine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Demethylellipticine is a derivative of ellipticine, a naturally occurring alkaloid isolated from the plant Ochrosia elliptica. Ellipticine and its derivatives, including this compound, are known for their potent anticancer properties. The compound belongs to the class of pyrido[4,3-b]carbazoles and has been the subject of extensive chemical and pharmacological research due to its unique structure and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Demethylellipticine typically involves the cyclization of appropriate intermediates. One common method includes the reaction of 2-lithio-phenylsulfonylindole with a key alkenyl intermediate, followed by thermal cyclization to yield this compound . Another approach involves the use of the Vilsmeier-Haack reagent to synthesize pyrido[3,2-b]carbazoles and pyrido[2,3-c]carbazoles, which can then be converted to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Demethylellipticine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which are often evaluated for their enhanced anticancer properties .
Applications De Recherche Scientifique
Chemistry: As a model compound for studying the reactivity of pyrido[4,3-b]carbazoles.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Known for its potent anticancer activity, particularly in inhibiting topoisomerase II and intercalating with DNA
Mécanisme D'action
The primary mechanism by which 11-Demethylellipticine exerts its effects is through intercalation with DNA and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, this compound has been shown to interact with other molecular targets, including kinases and transcription factors such as p53 .
Comparaison Avec Des Composés Similaires
Ellipticine: The parent compound, known for its anticancer properties.
9-Methoxyellipticine: A derivative with modifications at the 9-position.
Celiptium (9-hydroxy-N-methylellipticinium acetate): A derivative that progressed to clinical trials
Uniqueness: 11-Demethylellipticine is unique due to its specific substitution pattern, which influences its biological activity and pharmacokinetic properties. Its ability to intercalate with DNA and inhibit topoisomerase II makes it a valuable compound for anticancer research .
Propriétés
Numéro CAS |
4238-66-8 |
|---|---|
Formule moléculaire |
C16H12N2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
5-methyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C16H12N2/c1-10-12-6-7-17-9-11(12)8-14-13-4-2-3-5-15(13)18-16(10)14/h2-9,18H,1H3 |
Clé InChI |
IWBSLSHNIIOYRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN=CC2=CC3=C1NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


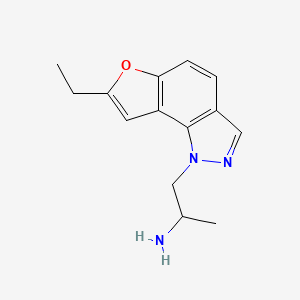
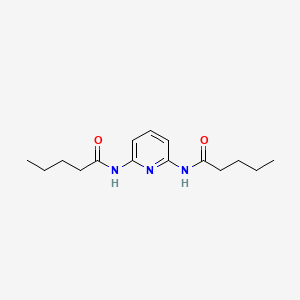
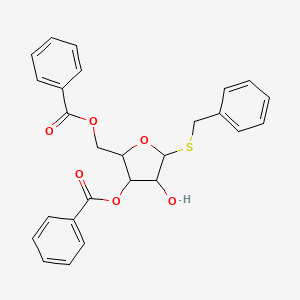

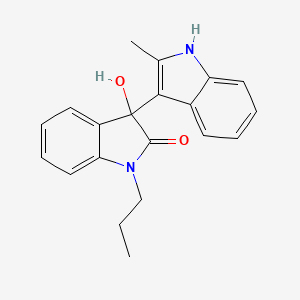
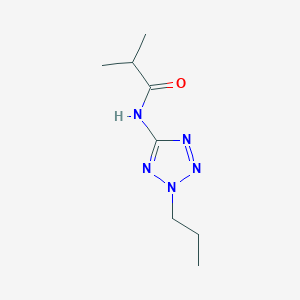
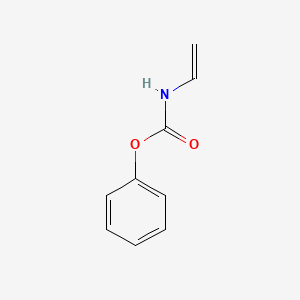

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)

![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
